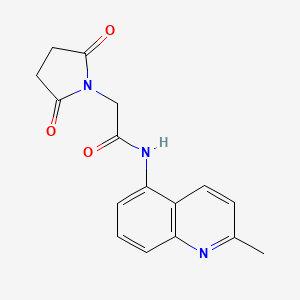

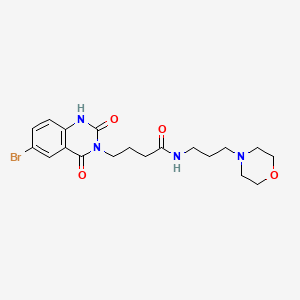

![molecular formula C16H11N3O3S B2609524 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide CAS No. 1208859-96-4](/img/structure/B2609524.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiproliferative and Apoptosis-inducing Agents

Compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide have demonstrated promising antiproliferative activity against various human cancer cell lines. A study by Zhang et al. (2018) synthesized a series of benzothiazole derivatives and evaluated their in vitro antiproliferative activity. One of these compounds showed significantly improved activity toward A549 (lung cancer) and MV4-11 (leukemia) cells. Moreover, it induced apoptosis in A549 cells with cell cycle arrest at the G1 phase, suggesting a potential for development as anticancer agents (Zhang et al., 2018).

Aquaporin Inhibitors for Neuroprotection

Nicotinamide derivatives have been identified as inhibitors of aquaporins, which play a crucial role in cellular water transport. Burnett et al. (2015) synthesized 2-nicotinamido-1,3,4-thiadiazole and carried out structural characterization, revealing potential as an aquaporin inhibitor. Such inhibitors have therapeutic potential in reducing brain edema associated with various neurological conditions, highlighting the importance of structural modifications in enhancing biological activity (Burnett et al., 2015).

Antimicrobial Screening

The antimicrobial potential of nicotinamide derivatives has been a subject of interest. Patel and Shaikh (2010) prepared 4-Thiazolidinones of Nicotinic Acid and evaluated them for in vitro antimicrobial activity against various bacterial and fungal species. Some compounds showed activity comparable with standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide derivatives have been explored for their ability to inhibit NNMT, an enzyme involved in the metabolism of xenobiotics. Neelakantan et al. (2017) identified small molecule inhibitors of NNMT, providing insight into the structure-activity relationships essential for inhibition. Such inhibitors have potential therapeutic applications in treating metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Corrosion Inhibition

Research by Chakravarthy et al. (2014) on nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and others, revealed their efficacy as corrosion inhibitors on mild steel in hydrochloric acid solution. Their study demonstrated the compounds' adsorption behavior and inhibition efficiency, suggesting applications in industrial chemistry to protect metals from corrosion (Chakravarthy et al., 2014).

特性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(11-2-1-5-17-7-11)19-16-18-12(8-23-16)10-3-4-13-14(6-10)22-9-21-13/h1-8H,9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHWKGXNQLAORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)

![7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2609442.png)

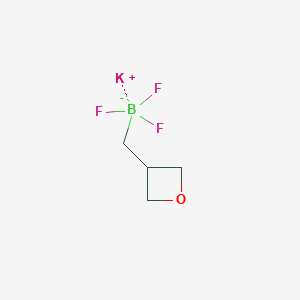

![1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine](/img/structure/B2609446.png)

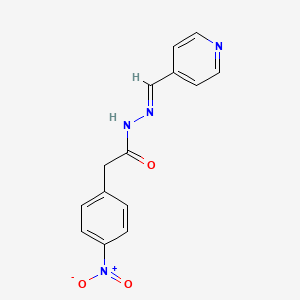

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)

![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)

![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)

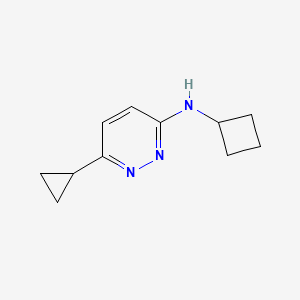

![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)